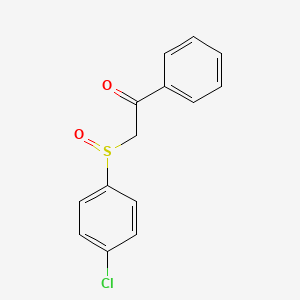

4-Chloro-2-(phenylsulfinyl)acetophenone

Description

Properties

Molecular Formula |

C14H11ClO2S |

|---|---|

Molecular Weight |

278.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-1-phenylethanone |

InChI |

InChI=1S/C14H11ClO2S/c15-12-6-8-13(9-7-12)18(17)10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

MNLZOQROSQVGMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Chlorophenylthio)acetophenone (CAS 41932-35-8)

- Structure : Thioether (-S-) instead of sulfinyl (-SO-).

- Physicochemical Properties: Property 4-Chloro-2-(phenylsulfinyl)acetophenone 2-(4-Chlorophenylthio)acetophenone Molecular Formula C₁₄H₁₁ClO₂S C₁₄H₁₁ClOS Molecular Weight 286.75 g/mol 262.75 g/mol Polarity Higher (due to sulfinyl) Lower (thioether is less polar) Reactivity Oxidized form; participates in asymmetric catalysis Prone to oxidation to sulfinyl/sulfonyl derivatives Application Asymmetric synthesis intermediates Precursor for sulfoxide synthesis Key Difference: The sulfinyl group increases polarity and oxidative stability compared to the thioether, making it more suitable for chiral applications .

4'-Chloro-2'-hydroxyacetophenone (CAS 24968-91-4)

- Structure : Hydroxyl (-OH) at the 2-position and chlorine at the 4-position.

- Physicochemical Properties: Property this compound 4'-Chloro-2'-hydroxyacetophenone Functional Groups Sulfinyl, chloro Hydroxyl, chloro Melting Point Not reported ~240–262°C (hydrochloride salt) Solubility Moderate in polar solvents High in aqueous bases (due to -OH) Reactivity Electrophilic sulfinyl site Participates in keto-enol tautomerism Key Difference: The hydroxyl group enables chelation and tautomerism, which are absent in the sulfinyl derivative. This makes the hydroxy variant more reactive in metal-complexation reactions .

2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0)

- Structure: Amino (-NH₂) at the 2-position and chlorine at the 4-position.

- Physicochemical Properties: Property this compound 2-Amino-4'-chloroacetophenone HCl Functional Groups Sulfinyl, chloro Amino, chloro Melting Point Not reported 262°C Reactivity Sulfinyl participates in nucleophilic substitutions Amino group enables diazotization and coupling reactions Application Asymmetric catalysis Pharmaceutical intermediate (e.g., antihistamines) Key Difference: The amino group introduces basicity and versatility in forming salts or amides, contrasting with the sulfinyl group’s role in redox reactions .

Fungal-Derived Acetophenones (e.g., 4-Prenyloxyclavatol)

- Structure : Prenyl or eremophilane substituents instead of sulfinyl/chloro.

- Physicochemical Properties: Property this compound 4-Prenyloxyclavatol Origin Synthetic Natural (fungal metabolites) Bioactivity Limited data Antifungal, antioxidant Stability High thermal stability Sensitive to light/oxidation Key Difference: Natural derivatives often exhibit bioactivity but lack the synthetic versatility of sulfinyl/chloro-substituted acetophenones .

Preparation Methods

Oxidizing Agents and Reaction Conditions

Patent US3926977A outlines a procedure using meta-chloroperbenzoic acid (mCPBA) in chloroform at room temperature. The reaction typically achieves yields of 75–85% with stoichiometric amounts of mCPBA. Alternatively, hydrogen peroxide (H₂O₂) in acetic acid has been employed, though this method requires elevated temperatures (50–60°C) and longer reaction times (12–24 hours).

A comparative study cited in the patent demonstrates that mCPBA offers superior selectivity, minimizing over-oxidation to sulfone derivatives. For instance, a 0.30-mole scale reaction with mCPBA in chloroform produced 83.8 g of the target compound with 82% yield.

Solvent Systems and Kinetic Control

The choice of solvent significantly impacts reaction kinetics. Chloroform, with its low polarity, stabilizes the sulfoxide product and prevents side reactions. In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate oxidation but risk sulfone formation. Kinetic studies suggest that maintaining a reaction temperature below 30°C is critical for optimal selectivity.

Condensation Routes via Sulfinyl Intermediate Formation

An alternative pathway involves constructing the sulfinyl moiety during acetophenone formation. This method is particularly useful when starting from chlorinated benzaldehyde derivatives.

Nucleophilic Substitution Strategies

Another approach involves displacing a halide or other leaving group with a phenylsulfinyl anion. For instance, treatment of 4-chloro-2-nitroacetophenone with sodium phenylsulfinate in dimethylformamide (DMF) at 80°C could theoretically yield the target compound. However, this method remains speculative without direct experimental validation in the reviewed literature.

Catalytic Methods and Green Chemistry Innovations

Recent advances emphasize catalytic systems to improve atom economy and reduce waste. While no direct applications to this compound are documented, related sulfoxide syntheses offer insights.

Transition Metal Catalysis

Rhodium-catalyzed sulfoxidation has been explored for analogous compounds. A study using RhCl₃·3H₂O in aqueous methanol under UV irradiation achieved 77% yield for a similar acetophenone derivative. Applying this to the target compound would require optimizing ligand systems and irradiation wavelengths to accommodate the chloro and phenylsulfinyl substituents.

Purification and Characterization

Post-synthetic purification is critical due to the compound’s sensitivity to oxidation. Column chromatography on silica gel with ethyl acetate/hexane (1:3) eluent effectively separates sulfoxide from sulfide or sulfone byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(phenylsulfinyl)acetophenone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves two steps: (1) introducing the chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, and (2) oxidizing the sulfur atom to the sulfinyl group. For example, 2-(4-chlorophenylthio)acetophenone (CAS 41932-35-8) can be synthesized using pyridine hydrobromide perbromide as a brominating agent, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl derivative . Optimization includes controlling temperature (0–5°C during oxidation) and stoichiometry to minimize over-oxidation to sulfones.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl (C=O) signals (δ ~200 ppm). The sulfinyl group (S=O) causes deshielding of adjacent protons .

- IR : Confirm S=O stretching vibrations at 1020–1070 cm and C=O at ~1680 cm .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions, as demonstrated for analogous chloro-fluorophenyl acetophenones .

Advanced Research Questions

Q. How can density-based models (e.g., Chrastil) and equations of state (e.g., Peng-Robinson) predict the solubility of this compound in supercritical CO?

- Methodology :

- Experimental setup : Measure solubility at temperatures (313.15–343.15 K) and pressures (10–28 MPa) using a static equilibrium cell .

- Modeling : Apply the Chrastil model () to correlate solubility with CO density (), temperature (), and empirical parameters (). For complex systems, use Peng-Robinson EOS with Stryjek-Vera combining rules to account for polar interactions (SSE ~4% vs. 9% for quadratic rules) .

Q. What competing reaction mechanisms occur during the synthesis of sulfinyl derivatives, and how can side products be mitigated?

- Methodology :

- Mechanistic analysis : Monitor intermediates via LC-MS. The oxidation of thioether to sulfoxide may compete with over-oxidation to sulfone. Pathways depend on oxidant strength (e.g., mCPBA vs. HO) and solvent polarity .

- By-product mitigation : Use stoichiometric control (1.1 eq. oxidant) and low temperatures (0°C) to favor sulfinyl formation. Purify via column chromatography (hexane:ethyl acetate gradient) .

Q. How can contradictory NMR data for this compound be resolved?

- Methodology :

- Dynamic effects : Rotational barriers in the sulfinyl group may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures .

- Crystallographic validation : Cross-reference NMR assignments with X-ray diffraction data, as done for 2-chloro-N-(4-fluorophenyl)acetamide .

Q. What computational methods are suitable for studying the electronic effects of the sulfinyl group on reactivity?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare sulfinyl vs. sulfone derivatives to quantify electron-withdrawing effects .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the sulfinyl oxygen .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?

- Methodology :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .

- CNS activity : Use rodent models (e.g., forced swim test) to assess antidepressant potential, referencing protocols for Schiff base metal complexes .

Data Contradiction Analysis

Q. Why do solubility models yield conflicting results for acetophenone derivatives in supercritical CO?

- Analysis : The Chrastil model assumes constant association number (), which fails at extreme temperatures. Peng-Robinson EOS with Stryjek-Vera rules better accounts for temperature-dependent polarity (SSE 4.00% vs. 9.07% for quadratic rules) . Validate models with experimental data at multiple isotherms.

Tables

Table 1 : Solubility of Acetophenone Derivatives in scCO (Adapted from )

| Temperature (K) | Pressure (MPa) | Solubility (mol%) | Model (SSE) |

|---|---|---|---|

| 313.15 | 10 | 0.15 | Chrastil (0.38%) |

| 343.15 | 28 | 0.87 | PR-EOS (4.00%) |

Table 2 : Key Spectral Signatures for Structural Confirmation

| Functional Group | NMR (H) | IR (cm) |

|---|---|---|

| S=O | - | 1020–1070 |

| C=O | δ ~8.1 | ~1680 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.